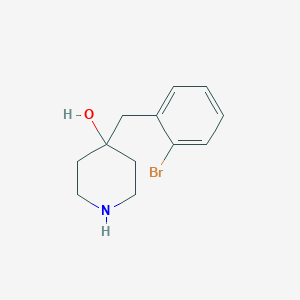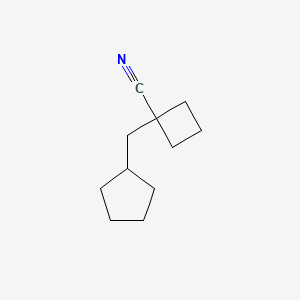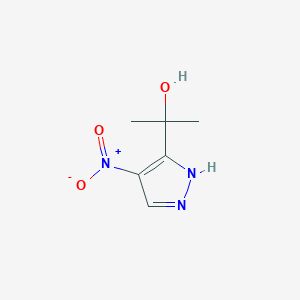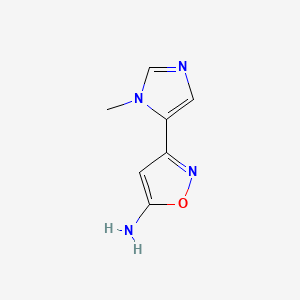
5-Amino-3-(1-methyl-5-imidazolyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(1-methyl-5-imidazolyl)isoxazole is a heterocyclic compound that features both an isoxazole and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-methyl-5-imidazolyl)isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods offer good yields and functional group compatibility.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes has been explored to reduce costs and environmental impact . These methods often employ microwave-assisted reactions or other eco-friendly techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(1-methyl-5-imidazolyl)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like tert-butyl nitrite or isoamyl nitrite.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: tert-butyl nitrite, isoamyl nitrite
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction typically yields amine derivatives.
Aplicaciones Científicas De Investigación
5-Amino-3-(1-methyl-5-imidazolyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(1-methyl-5-imidazolyl)isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound can also modulate receptor activity by interacting with receptor binding sites, affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-methylisoxazole: Shares a similar isoxazole ring but lacks the imidazole moiety.
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid: Contains an additional carboxylic acid group, which imparts different chemical properties.
Uniqueness
5-Amino-3-(1-methyl-5-imidazolyl)isoxazole is unique due to the presence of both an isoxazole and an imidazole ring. This dual-ring structure provides a versatile platform for chemical modifications and enhances its potential for diverse applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C7H8N4O |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3-(3-methylimidazol-4-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H8N4O/c1-11-4-9-3-6(11)5-2-7(8)12-10-5/h2-4H,8H2,1H3 |
Clave InChI |
CAPKMIDNDCZVEE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1C2=NOC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


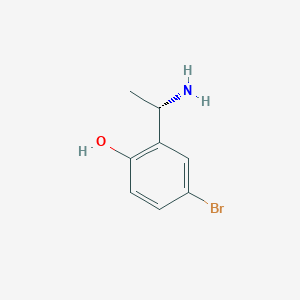
![4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13588247.png)

![2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid](/img/structure/B13588262.png)
![2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13588264.png)
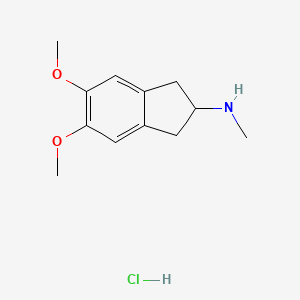
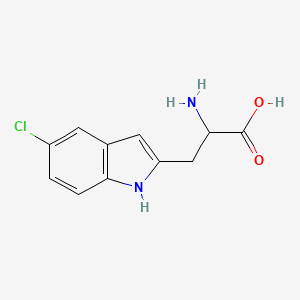
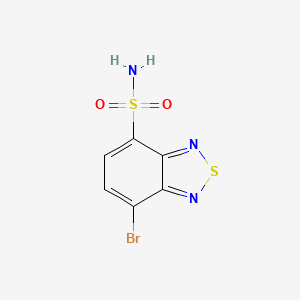
![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13588276.png)
